molecular formula C10H13BrO3 B15091543 2-(Bromomethyl)-1,3,5-trimethoxybenzene

2-(Bromomethyl)-1,3,5-trimethoxybenzene

Cat. No.: B15091543
M. Wt: 261.11 g/mol
InChI Key: YCPYQRGCVQBTCG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a bromomethyl group (-CH2Br)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3,5-trimethoxybenzene typically involves the bromination of 1,3,5-trimethoxybenzene. One common method is to react 1,3,5-trimethoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3,5-trimethoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is 1,3,5-trimethoxybenzene.

Scientific Research Applications

2-(Bromomethyl)-1,3,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,5-trimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The methoxy groups can also participate in various chemical reactions, enhancing the compound’s reactivity and utility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups, which increase its solubility in organic solvents and enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.

Properties

IUPAC Name

2-(bromomethyl)-1,3,5-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPYQRGCVQBTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CBr)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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